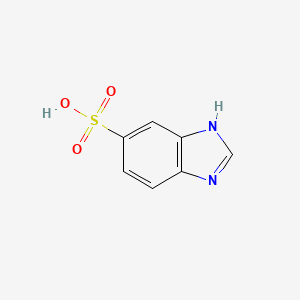

1H-Benzimidazole-5-sulfonic acid

Description

The Role of Benzimidazole (B57391) Core Structures in Modern Chemistry

The benzimidazole nucleus, a bicyclic system composed of fused benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This status is attributed to its structural similarity to naturally occurring purine (B94841) nucleotides, which allows benzimidazole derivatives to interact with a wide array of biological targets such as enzymes and protein receptors. ijpsjournal.comnih.gov The versatility of the benzimidazole core has led to its integration into a multitude of compounds with diverse pharmacological activities. ijpsjournal.comnih.govresearchgate.net

The significance of the benzimidazole framework extends across numerous therapeutic areas. Its derivatives have been developed as key components in drugs for various conditions. nih.govimpactfactor.org The ability to easily substitute at different positions on the benzimidazole ring allows chemists to fine-tune the biological activity, solubility, and pharmacokinetic profiles of the resulting molecules. impactfactor.orgontosight.ai This structural flexibility has made the benzimidazole core a cornerstone in the development of novel therapeutic agents. nih.govresearchgate.net

Table 2: Diverse Biological Activities of the Benzimidazole Core

| Activity | Description |

| Anticancer | Derivatives show promise in inhibiting cancer cell growth by targeting molecules involved in cell division and signaling pathways. nih.govimpactfactor.org |

| Antimicrobial | Compounds exhibit activity against a broad spectrum of bacteria and fungi by interfering with essential cellular processes. researchgate.netimpactfactor.org |

| Antiviral | Certain derivatives have been found to be effective against various viruses, including human immunodeficiency virus (HIV) and hepatitis viruses. nih.govnih.gov |

| Anti-inflammatory | Benzimidazoles can inhibit enzymes like cyclooxygenases (COXs), which are involved in the inflammatory response. nih.gov |

| Antiparasitic | This class of compounds includes well-established anthelmintic agents used to treat infections by worms. nih.govimpactfactor.org |

Historical Development and Evolution of 1H-Benzimidazole-5-sulfonic Acid Research

The history of benzimidazole research began in the 1870s with its first synthesis. nih.gov However, significant interest from the scientific community surged in the 1940s and 1950s after it was discovered that 5,6-dimethylbenzimidazole (B1208971) is a structural component of vitamin B12. nih.govwikipedia.org This finding spurred the exploration of benzimidazole derivatives for various biological activities, leading to the introduction of the first benzimidazole-based drug, the anthelmintic agent thiabendazole, in 1961. ijarsct.co.in

The specific focus on sulfonic acid derivatives of benzimidazole, such as this compound, is a more recent development. A prominent derivative, 2-phenyl-1H-benzimidazole-5-sulfonic acid (commercially known as Ensulizole), emerged as an important water-soluble UV-B filter in the cosmetic industry. tandfonline.compharmacompass.comnih.govwikipedia.org Patents dating back to the late 20th century describe its synthesis and application in sunscreen formulations to protect the skin from harmful ultraviolet radiation. google.com

The synthesis of the benzimidazole core is typically achieved through the condensation of an o-phenylenediamine (B120857) with an appropriate aldehyde or carboxylic acid. wikipedia.orgnih.gov For this compound and its derivatives, synthetic strategies involve using 3,4-diaminobenzenesulfonic acid as a starting material. tandfonline.comgoogle.com Research has focused on optimizing these synthetic routes to achieve high purity and yield, which is crucial for applications in cosmetics and pharmaceuticals. google.com Early methods sometimes resulted in discolored products or unwanted byproducts, prompting the development of improved processes using catalysts like sodium bisulfite or controlled pH conditions to produce a pure, white product suitable for cosmetic use. tandfonline.comgoogle.comgoogle.com

Current Research Landscape and Future Trajectories for this compound

The current research landscape for this compound and its derivatives is multifaceted, extending beyond its established use as a UV filter. Scientists are exploring its potential in novel applications by strategically modifying its core structure.

One significant area of research involves the synthesis of new derivatives with dual functionalities. For instance, researchers have modified 2-phenyl-1H-benzimidazole-5-sulfonic acid by introducing hydroxyl groups onto the phenyl ring. tandfonline.com This modification aimed to create compounds that possess both UV-filtering capabilities and antioxidant properties to offer enhanced skin protection against UV-induced reactive oxygen species (ROS). tandfonline.com While some of these new molecules showed potent antioxidant activity, they surprisingly lacked significant UV-filtering capacity on their own but acted as "boosters" when combined with other commercial sunscreens. tandfonline.com

Another avenue of investigation is the creation of Mannich bases from 2-phenyl-5-benzimidazole sulfonic acid. scielo.br These derivatives are synthesized by reacting the parent compound with formaldehyde (B43269) and various secondary amines. The resulting molecules are then screened for a range of biological activities, including enzyme inhibition, with studies showing moderate activity against enzymes like α-glucosidase. scielo.br

Furthermore, the field of materials science has taken an interest in the crystalline structure of these compounds. Research into the crystallization of 2-phenyl benzimidazole-5-sulfonic acid has revealed its ability to form zwitterionic structures with extensive hydrogen-bonded networks involving lattice water molecules. ias.ac.in These crystalline forms have been shown to exhibit proton conductivity, suggesting potential applications as proton-conducting electrolytes in technologies like fuel cells. ias.ac.in

Future trajectories for this compound research are pointed towards the development of advanced, multifunctional materials and targeted therapeutic agents. The unique properties of this compound make it a valuable platform for:

Designing novel cosmeceuticals: Creating advanced skin protection agents that combine UV absorption, antioxidant activity, and other beneficial properties in a single molecule.

Developing new pharmaceuticals: Utilizing the benzimidazole core as a scaffold to design enzyme inhibitors or receptor antagonists for various diseases.

Exploring advanced materials: Investigating its potential in electronic and electrochemical devices, leveraging its proton conductivity and stable heterocyclic structure.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3H-benzimidazole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c10-13(11,12)5-1-2-6-7(3-5)9-4-8-6/h1-4H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLKZBRLFFGAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325839 | |

| Record name | 1H-Benzimidazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27503-78-2 | |

| Record name | 1H-Benzimidazole-6-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27503-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 519856 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027503782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzimidazolesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 1h Benzimidazole 5 Sulfonic Acid and Its Derivatives

Classical Condensation Pathways for Benzimidazole (B57391) Ring Formation

The traditional synthesis of the benzimidazole core often relies on the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon electrophile. This fundamental reaction has been adapted in various ways to introduce specific functionalities, including the sulfonic acid group.

Reacting 3,4-Diaminobenzenesulfonic Acid with Aldehyde Derivatives

The reaction mechanism generally proceeds through the formation of a Schiff base intermediate by the reaction of one of the amino groups of 3,4-diaminobenzenesulfonic acid with the aldehyde. libretexts.org This is followed by an intramolecular nucleophilic attack of the second amino group onto the imine carbon, leading to a dihydro-benzimidazole intermediate, which is then oxidized to the final benzimidazole product.

A patented process describes the reaction of 3,4-diaminobenzenesulfonic acid with benzaldehyde (B42025) in the presence of an agent that releases SO₂, such as sodium metabisulfite (B1197395) (Na₂S₂O₅), to produce 2-phenyl-1H-benzimidazole-5-sulfonic acid with a high yield of 89.3%. google.com

| Reactants | Reagents | Conditions | Product | Yield |

| 3,4-Diaminobenzenesulfonic acid, Benzaldehyde | NaOH, Na₂S₂O₅ | Aqueous solution, pH 5.5, 80°C | 2-Phenyl-1H-benzimidazole-5-sulfonic acid | 89.3% |

Condensation of o-Phenylenediamine with Carboxylic Acid Precursors

An alternative classical approach involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. ijariie.comnih.gov This method, often referred to as the Phillips method, typically requires harsh reaction conditions, such as heating in the presence of a strong acid like polyphosphoric acid or hydrochloric acid. google.comijariie.com While this pathway is versatile for synthesizing a wide range of 2-substituted benzimidazoles, the direct use of a sulfonic acid-containing carboxylic acid can be challenging due to potential side reactions and harsh conditions. ijariie.com

Therefore, a more common strategy involves the initial synthesis of the benzimidazole core followed by a subsequent sulfonation step. For instance, o-phenylenediamine can be condensed with benzoic acid to form 2-phenylbenzimidazole (B57529), which is then sulfonated. google.com

Role of Sulfonylating Agents in Post-Condensation Functionalization

The most common sulfonylating agent for this purpose is sulfuric acid (H₂SO₄) or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). google.comchemicalbook.com The reaction involves heating the benzimidazole derivative in concentrated sulfuric acid, leading to electrophilic aromatic substitution of a sulfonic acid group onto the benzene (B151609) ring. The position of sulfonation is influenced by the existing substituents on the benzimidazole ring. For 2-phenylbenzimidazole, sulfonation primarily occurs at the 5-position of the benzimidazole ring system. chemicalbook.com

Other sulfonylating agents, such as chlorosulfonic acid, can also be employed. google.com However, these reagents are often more aggressive and may require careful control of reaction conditions to avoid side reactions.

Innovative Catalytic Approaches in 1H-Benzimidazole-5-sulfonic Acid Synthesis

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for benzimidazole synthesis. These innovative approaches often utilize catalysts to overcome the limitations of classical methods.

Application of Sodium Bisulfite as a Catalytic Species

Sodium bisulfite (NaHSO₃) has emerged as an effective and inexpensive catalyst for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes. researchgate.net It plays a dual role in the reaction. Initially, it reacts with the aldehyde to form an aldehyde-sodium bisulfite adduct. This adduct then reacts with the o-phenylenediamine, promoting the formation of the 2-substituted benzimidazole while inhibiting the formation of the 1,2-disubstituted byproduct. researchgate.net This method offers high chemoselectivity and often allows for simple work-up procedures, as the product can precipitate from the reaction mixture. researchgate.net

The use of sodium bisulfite is particularly relevant to the synthesis of this compound, as demonstrated in the reaction between 3,4-diaminobenzenesulfonic acid and aldehydes. google.comnih.gov In this context, sodium bisulfite or sodium metabisulfite acts as both a reactant and a catalyst to facilitate the cyclization and oxidation steps. google.comnih.gov

| Reactants | Catalyst | Conditions | Key Advantage |

| o-Phenylenediamine, Aldehydes | Sodium Bisulfite (NaHSO₃) | Water | High chemoselectivity for 2-substituted benzimidazoles |

Utilization of Solid Acid Catalysts (e.g., Silica-Based Sulfonic Acid)

Solid acid catalysts have gained significant attention in organic synthesis due to their ease of handling, recyclability, and often milder reaction conditions compared to traditional mineral acids. fortunejournals.comnih.gov For the synthesis of benzimidazoles, various solid acid catalysts have been explored, including silica-based sulfonic acids. fortunejournals.comorientjchem.org

Silica-functionalized sulfonic acid (SiO₂-Pr-SO₃H) has been successfully used as a heterogeneous solid acid catalyst for the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles under solvent-free conditions at room temperature. fortunejournals.com This catalyst can be easily recovered by filtration and reused without a significant loss of activity. fortunejournals.com Other solid supports for sulfonic acid catalysts include methanesulfonic acid on silica (B1680970) (MSA-SiO₂) and sulfonic acid-functionalized SBA-15. orientjchem.orgrsc.org These catalysts have been shown to be effective in promoting the condensation of o-phenylenediamines with aldehydes to afford benzimidazole derivatives in good to excellent yields. orientjchem.orgrsc.org The use of such catalysts aligns with the principles of green chemistry by reducing waste and avoiding corrosive liquid acids.

| Catalyst | Reactants | Conditions | Advantages |

| Silica-functionalized sulfonic acid (SiO₂-Pr-SO₃H) | o-Phenylenediamine, Aromatic aldehydes | Solvent-free, Room temperature | Heterogeneous, Reusable, Mild conditions |

| Methanesulfonic acid-SiO₂ | o-Phenylenediamine, Aldehydes | 90°C, Solvent-free | Solid phase, Rapid reaction |

Microwave-Assisted Synthetic Strategies for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purity compared to conventional heating methods. jocpr.com This technology has been successfully applied to the synthesis of benzimidazole derivatives, offering significant advantages in terms of reduced reaction times and improved efficiency. nih.govmdpi.com

The application of microwave irradiation can dramatically shorten reaction times for the synthesis of benzimidazole derivatives from hours to minutes. mdpi.com For instance, the condensation of o-phenylenediamines with various aldehydes to form 2-substituted benzimidazoles can be achieved in significantly less time under microwave irradiation compared to conventional heating. nih.gov While specific literature detailing the direct microwave-assisted synthesis of the parent this compound is not abundant, the synthesis of related derivatives under these conditions provides strong evidence for its potential applicability. For example, the synthesis of 2-([4-18F] fluorophenyl) benzimidazole has been successfully performed using microwave heating in methanesulfonic acid, demonstrating the compatibility of sulfonic acids with this technique. dergipark.org.tr

The table below illustrates the enhanced efficiency of microwave-assisted synthesis for a series of new benzimidazole bearing thiazolidinedione derivatives, showcasing the significant reduction in reaction time and improvement in yields.

| Compound | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) |

| Derivative 1 | 8 | 65 | 10 | 85 |

| Derivative 2 | 10 | 62 | 12 | 82 |

| Derivative 3 | 7 | 70 | 9 | 90 |

This table presents a generalized comparison based on findings for benzimidazole derivatives, highlighting the typical improvements observed with microwave-assisted synthesis. nih.gov

Multi-Step Synthesis Design for Complex this compound Derivatives

The synthesis of complex derivatives of this compound often necessitates multi-step reaction sequences. These strategies allow for the introduction of diverse functionalities at various positions of the benzimidazole scaffold, leading to compounds with tailored properties.

A common approach involves the initial synthesis of a substituted benzimidazole core, followed by sulfonation or the introduction of other desired groups. For instance, 2-phenylbenzimidazole can be synthesized first and subsequently sulfonated to yield 2-phenyl-1H-benzimidazole-5-sulfonic acid. google.com

More intricate derivatives can be constructed through a series of sequential reactions. For example, the synthesis of novel benzimidazole-sulfonyl derivatives can be achieved through a multi-step process that may include condensation, reduction, and substitution reactions. nih.gov A representative multi-step synthesis could involve:

Formation of the Benzimidazole Core: Condensation of a substituted o-phenylenediamine with a carboxylic acid or aldehyde.

Introduction of a Linker: Alkylation or acylation at one of the nitrogen atoms of the benzimidazole ring.

Functionalization: Subsequent reaction to introduce the sulfonic acid group or other complex moieties.

An example of a multi-step synthesis is the preparation of 1H-benzimidazol-2-yl hydrazones, where 1H-benzimidazole-2-thiol is first oxidized to 1H-benzimidazol-2-yl-sulfonic acid, which then reacts with hydrazine (B178648) hydrate. nih.gov Similarly, N-Mannich bases of 2-phenyl-5-benzimidazole sulfonic acid have been synthesized, demonstrating the feasibility of derivatization at the nitrogen atom. scielo.br

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound and its derivatives. Key factors that influence the outcome of the synthesis include temperature, pH, reaction time, and the choice of catalysts and reagents.

The synthesis of 2-phenyl-1H-benzimidazole-5-sulfonic acid provides a well-documented example of reaction optimization. One effective method involves the reaction of 3,4-diaminobenzenesulfonic acid with benzaldehyde in the presence of sulfurous acid. google.comgoogle.com In this process, maintaining the pH between 4 and 7 is critical for achieving high yields. google.com The reaction is typically carried out at an elevated temperature, for instance, heating to 60°C and then to 80°C, to ensure the completion of the reaction. google.comgoogle.com

Another synthetic route involves the direct sulfonation of 2-phenylbenzimidazole using concentrated sulfuric acid. The temperature of the sulfonation reaction has a significant impact on the product distribution and yield. For example, controlling the initial temperature between 40-50°C during the addition of the benzimidazole to the sulfuric acid, followed by heating to 85°C, can lead to a high yield of the desired 5-sulfonic acid isomer. chemicalbook.com

The following table summarizes the optimized reaction conditions for the synthesis of 2-phenyl-1H-benzimidazole-5-sulfonic acid via two different routes.

| Starting Materials | Reagents | Temperature (°C) | pH | Yield (%) | Reference |

| 3,4-Diaminobenzenesulfonic acid, Benzaldehyde | Na₂S₂O₅ (source of SO₂), NaOH, Acetic Acid | 60-80 | 5.5 | 89.3 | google.comgoogle.com |

| 2-Phenylbenzimidazole | Concentrated H₂SO₄ | 40-85 | - | 91.1 | chemicalbook.com |

This table provides specific examples of optimized reaction conditions for the synthesis of a key derivative of this compound.

Systematic Structural Modification and Derivatization Studies of 1h Benzimidazole 5 Sulfonic Acid

Substituent Effects at the 2-Position of the Benzimidazole (B57391) Ring

Incorporation of Aryl and Substituted Phenyl Moieties

The most common derivative in this class is 2-phenyl-1H-benzimidazole-5-sulfonic acid. Its synthesis is well-established and typically proceeds through one of two primary routes: the condensation of 3,4-diaminobenzenesulfonic acid with benzaldehyde (B42025) or the sulfonation of 2-phenylbenzimidazole (B57529). chemicalbook.commdpi.comgoogle.com

One common synthetic method involves the reaction of 3,4-diaminobenzenesulfonic acid with benzaldehyde in an aqueous solution at a pH between 4 and 7, often using sodium bisulfite or sulfur dioxide as a reagent. google.comgoogle.comgoogle.com Another approach is the direct sulfonation of 2-phenylbenzimidazole using concentrated sulfuric acid or oleum (B3057394). chemicalbook.commdpi.com

Further modifications involve the introduction of substituents on the 2-phenyl ring. For instance, hydroxylated derivatives have been synthesized by reacting 3,4-diamino-benzenesulfonic acid with the corresponding hydroxy-substituted benzaldehydes. mdpi.com This reaction, often catalyzed by aqueous sodium bisulfite, yields compounds such as 2-(2,3,4-trihydroxy-phenyl)-1H-benzimidazole-5-sulfonic acid. mdpi.com These substitutions can alter the molecule's properties, for example, by enhancing its radical scavenging capabilities.

Table 1: Synthesis of 2-Aryl Substituted 1H-Benzimidazole-5-sulfonic Acid Derivatives

| Compound Name | 2-Position Substituent | Synthetic Precursors | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2-Phenyl-1H-benzimidazole-5-sulfonic acid | Phenyl | 3,4-Diaminobenzenesulfonic acid, Benzaldehyde | Aqueous solution, pH 4-7, Na₂S₂O₅/SO₂ | google.comgoogle.com |

| 2-Phenyl-1H-benzimidazole-5-sulfonic acid | Phenyl | 2-Phenylbenzimidazole, Concentrated H₂SO₄ | Heating (e.g., 85°C) | chemicalbook.com |

| 2-(2,3,4-Trihydroxy-phenyl)-1H-benzimidazole-5-sulfonic acid | 2,3,4-Trihydroxyphenyl | 3,4-Diaminobenzenesulfonic acid, 2,3,4-Trihydroxybenzaldehyde | Aqueous NaHSO₃, Reflux | mdpi.com |

Exploration of Heterocyclic Substituents (e.g., Thiophene, Furan, Pyrrole)

To explore the impact of different aromatic systems, the 2-phenyl group has been replaced with various five-membered heterocyclic rings. These isosteric replacements can significantly modify the electronic and biological profile of the parent compound. The synthesis of these 2-heterocyclic derivatives generally follows a similar pathway to the aryl derivatives, involving the condensation of 3,4-diaminobenzenesulfonic acid with the corresponding heterocyclic aldehyde. mdpi.com

For example, the reaction of 3,4-diaminobenzenesulfonic acid with furan-2-carbaldehyde, thiophene-2-carbaldehyde, or pyrrole-2-carbaldehyde in the presence of an oxidizing agent like sodium bisulfite (NaHSO₃) leads to the formation of the respective 2-heterocyclic-1H-benzimidazole-5-sulfonic acids. mdpi.com This method provides a versatile route to a range of derivatives.

Table 2: Synthesis of 2-Heterocyclic Substituted this compound Derivatives

| Compound Name | 2-Position Substituent | Heterocyclic Aldehyde Precursor | General Synthetic Method | Reference |

|---|---|---|---|---|

| 2-(Furan-2-yl)-1H-benzimidazole-5-sulfonic acid | Furan-2-yl | Furan-2-carbaldehyde | Condensation with 3,4-diaminobenzenesulfonic acid using NaHSO₃ | mdpi.com |

| 2-(Thiophen-2-yl)-1H-benzimidazole-5-sulfonic acid | Thiophen-2-yl | Thiophene-2-carbaldehyde | Condensation with 3,4-diaminobenzenesulfonic acid using NaHSO₃ | mdpi.com |

| 2-(Pyrrol-2-yl)-1H-benzimidazole-5-sulfonic acid | Pyrrol-2-yl | Pyrrole-2-carbaldehyde | Condensation with 3,4-diaminobenzenesulfonic acid using NaHSO₃ | mdpi.com |

Introduction of Alkylthio Linkages and Amino-Functionalized Groups

Further diversification of the 2-position involves the introduction of sulfur and nitrogen-containing functionalities. The synthesis of 2-alkylthio derivatives of benzimidazoles typically starts from 2-mercaptobenzimidazole (B194830). While not specifically documented for the 5-sulfonic acid derivative, the general strategy involves the S-alkylation of 2-mercaptobenzimidazole with various alkyl halides in a basic medium. researchgate.net This reaction provides a thioether linkage at the 2-position.

The introduction of amino groups at the 2-position is another area of interest. Research on related benzimidazole structures, such as 2-aryl-5(6)-nitro-1H-benzimidazoles, demonstrates synthetic pathways for creating complex aryl groups with various substituents which can include precursors to amino functionalities. nih.gov The synthesis of 2-amino-1H-benzimidazole itself is a well-known process, often serving as a building block for more complex derivatives.

Modifications at the N1 and N3 Positions of the Imidazole (B134444) Ring

The nitrogen atoms of the imidazole ring offer another avenue for structural modification, primarily through alkylation or the attachment of other nitrogen-containing groups. These modifications can prevent the formation of intermolecular hydrogen bonds and alter the molecule's solubility and three-dimensional structure. ias.ac.in

N-Alkylation Strategies and Their Impact on Molecular Architecture

N-alkylation of the benzimidazole ring is a common strategy to modify its properties. This is typically achieved by reacting the N-H group of the benzimidazole with an organohalide in the presence of a base. figshare.comlookchem.com For instance, reacting a benzimidazole with an alkyl bromide using a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) can lead to N-1 selective alkylation. beilstein-journals.org

The introduction of an alkyl group at the N1 position significantly impacts the molecular architecture by breaking the intermolecular hydrogen bonding network that exists in the solid state of the parent compound. ias.ac.in This change can lead to increased solubility in organic solvents. researchgate.net Studies on poly(benzimidazole) (PBI) have shown that N-alkylation with long alkyl chains can induce microphase separation, leading to nanostructured materials with altered properties. researchgate.netexpresspolymlett.com While these studies are on polymeric systems, the fundamental principle of how N-alkylation disrupts intermolecular forces and alters solubility is directly applicable to the this compound monomer. researchgate.net

Introduction of Other Nitrogen-Containing Functionalities

Beyond simple alkylation, other nitrogen-containing groups can be introduced at the N1 position. A notable example is the synthesis of N-Mannich bases of 2-phenyl-1H-benzimidazole-5-sulfonic acid. scielo.briaea.orgfigshare.com This one-pot nucleophilic substitution reaction involves the aminomethylation of the benzimidazole N-H group using formaldehyde (B43269) and a secondary amine. scielo.brnih.gov

This reaction has been successfully carried out with various secondary amines, including piperazine (B1678402), piperidine, morpholine, dipropylamine, and diphenylamine, to yield a series of N-Mannich bases. scielo.br The resulting compounds feature an aminomethyl group (-CH₂-NR₂) at the N1 position, which significantly alters the steric and electronic environment of the imidazole ring.

Table 3: Synthesis of N-Mannich Bases of 2-Phenyl-1H-benzimidazole-5-sulfonic Acid

| Compound Name | Secondary Amine Reagent | N1-Substituent | Yield (%) | Reference |

|---|---|---|---|---|

| 1-((4-methylpiperazin-1-yl)methyl)-2-phenyl-1H-benzo[d]imidazole-5-sulfonic acid | Piperazine | (4-methylpiperazin-1-yl)methyl | 62 | scielo.br |

| 1-(piperidin-1-ylmethyl)-2-phenyl-1H-benzo[d]imidazole-5-sulfonic acid | Piperidine | Piperidin-1-ylmethyl | 72 | scielo.br |

| 1-(morpholinomethyl)-2-phenyl-1H-benzo[d]imidazole-5-sulfonic acid | Morpholine | Morpholinomethyl | 56 | scielo.brresearchgate.net |

| 1-((dipropylamino)methyl)-2-phenyl-1H-benzo[d]imidazole-5-sulfonic acid | Dipropylamine | (Dipropylamino)methyl | 55 | scielo.br |

| 1-((diphenylamino)methyl)-2-phenyl-1H-benzo[d]imidazole-5-sulfonic acid | Diphenylamine | (Diphenylamino)methyl | 65 | scielo.br |

Investigation of the Sulfonic Acid Group at the 5-Position

The sulfonic acid group at the 5-position of the 1H-benzimidazole ring is a key functional group that significantly influences the molecule's properties and reactivity. Its strategic placement allows for various structural modifications, including isomeric variations and derivatization, which can be tailored for specific applications.

Isomeric Considerations (e.g., 1H-Benzimidazole-6-sulfonic Acid)

The sulfonation of the benzimidazole ring can lead to the formation of different positional isomers. While this compound is a common and well-studied isomer, the synthesis of 2-phenylbenzimidazole can also yield the 1H-benzimidazole-6-sulfonic acid isomer as a byproduct. google.comgoogle.com The separation of these isomers is reported to be challenging, which can affect the purity and yield of the desired product. google.comgoogle.com

The direct sulfonation of 2-phenylbenzimidazole often results in a mixture of isomers, making the purification process complex. A more controlled approach involves the sulfonation of o-phenylenediamine (B120857) to produce 3,4-diaminobenzenesulfonic acid as an intermediate. This intermediate is then condensed with a suitable carboxylic acid or aldehyde to selectively form the 2-substituted-1H-benzimidazole-5-sulfonic acid. google.commdpi.com For instance, the reaction of 3,4-diaminobenzenesulfonic acid with benzaldehyde in the presence of sulfur dioxide (acting as an oxidizing agent for the initially formed benzimidazoline) yields 2-phenyl-1H-benzimidazole-5-sulfonic acid with high purity and yield. google.comgoogle.com This method avoids the formation of the hard-to-separate 6-sulfonic acid isomer. google.com

The properties of these isomers can differ. For instance, in the context of their use as UV filters, the precise positioning of the sulfonic acid group can influence the absorption spectrum and water solubility of the compound. While specific comparative studies on the properties of pure 1H-benzimidazole-6-sulfonic acid are limited in the readily available literature, the challenges associated with its separation suggest that its formation is generally considered an undesirable side reaction in the synthesis of the 5-sulfonic acid isomer.

Derivatization or Replacement of the Sulfonic Acid Moiety

The sulfonic acid group in this compound can be readily converted into other functional groups, providing a versatile platform for creating a wide range of derivatives. A common and important derivatization is the conversion of the sulfonic acid to a sulfonyl chloride. This is typically achieved by reacting the sulfonic acid with a chlorinating agent such as chlorosulfonic acid or thionyl chloride. mdpi.comsmolecule.comchemimpex.comnih.gov The resulting 1H-benzimidazole-5-sulfonyl chloride is a highly reactive intermediate. smolecule.comchemimpex.com

This sulfonyl chloride can then undergo nucleophilic substitution reactions with various nucleophiles to yield a diverse array of derivatives. smolecule.com For example, reaction with amines leads to the formation of sulfonamides, while reaction with alcohols produces sulfonate esters. smolecule.com

A study by Qandil and colleagues detailed the synthesis of benzimidazole analogs of sildenafil. nih.govresearchgate.net They started by chlorosulfonating 2-(2-methoxyphenyl)-1H-benzo[d]imidazole to obtain the corresponding sulfonyl chloride. This intermediate was then reacted with different piperazine derivatives to produce a series of novel phenyl sulfonylpiperazines. nih.govresearchgate.net Another work describes the synthesis of N-Mannich bases of 2-phenyl-5-benzimidazole sulfonic acid through an aminomethylation reaction with secondary amines. scielo.br

The replacement of the sulfonic acid group itself is a more challenging transformation but can be achieved under certain conditions. While specific examples for the direct replacement on the this compound scaffold are not extensively documented in the reviewed literature, general methods for the desulfonation or replacement of aryl sulfonic acids exist and could potentially be applied.

Below is a table summarizing some of the key derivatives of this compound and their synthesis methods.

| Derivative Name | Starting Material | Key Reagents | Reference(s) |

| 1H-Benzimidazole-5-sulfonyl chloride | This compound | Chlorosulfonic acid or Thionyl chloride | mdpi.comsmolecule.comchemimpex.comnih.gov |

| 1H-Benzimidazole-5-sulfonamide | 1H-Benzimidazole-5-sulfonyl chloride | Ammonia | acs.org |

| 3-Benzimidazolyl-4-methoxy-phenylsulfonylpiperazines | 2-(2-Methoxyphenyl)-1H-benzo[d]imidazole-sulfonyl chloride | Various piperazine derivatives | nih.govresearchgate.net |

| N-Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid | 2-Phenyl-5-benzimidazole sulfonic acid | Formaldehyde, Secondary amines | scielo.br |

Synthesis and Characterization of Multi-Benzimidazole Systems

The inherent properties of the benzimidazole scaffold can be amplified and modulated by creating systems containing multiple benzimidazole units. These di- and poly-benzimidazole assemblies can be linked in various ways and may or may not be further functionalized with groups like sulfonic acid, leading to materials with unique structural and functional characteristics.

Di- and Poly-Sulfonated Benzimidazole Assemblies

The introduction of multiple sulfonic acid groups into molecules containing more than one benzimidazole ring has been explored, particularly for applications such as UV filters. These multi-sulfonated systems often exhibit enhanced water solubility and modified light-absorbing properties. mdpi.com

A notable example is the synthesis of bis-(5-sulfobenzimidazol-2-yl)-benzenes. For instance, 1,4-bis-(5-sulfobenzimidazol-2′-yl)benzene and 1,3-bis-(5-sulfobenzimidazol-2′-yl)benzene have been prepared from terephthalic acid and isophthalic acid, respectively. mdpi.com The synthesis involves the condensation of the dicarboxylic acid with 3,4-diaminobenzenesulfonic acid. Similarly, 1,3,5-tris-(5-sulfobenzimidazol-2′-yl)benzene can be synthesized from 1,3,5-benzenetricarboxylic acid. mdpi.com

The degree of sulfonation can be controlled, leading to mono-, di-, or polysulfonated products. For example, the treatment of 2-aryl-1H-benzimidazole with oleum or sulfuric acid can yield polysulfonated products. mdpi.com The introduction of multiple sulfonate groups can significantly enhance the water solubility of these compounds, which is a desirable property for certain applications. mdpi.com

Bis-Benzimidazole Linkages and Their Structural Implications

For example, xylyl-linked bis-benzimidazolium salts have been synthesized by reacting N-alkylated benzimidazoles with 1,3-bis(bromomethyl)benzene. nih.gov These studies often focus on their potential as anticancer agents or as ligands for catalysis. nih.govmdpi.com Spectroscopic analysis, including NMR, is crucial for characterizing these structures. The 1H NMR spectra of these salts typically show a characteristic downfield shift for the NCHN proton of the benzimidazolium ring. nih.gov

Mechanistic Investigations and Reactivity Profiling of 1h Benzimidazole 5 Sulfonic Acid

Proton Transfer Mechanisms Involving the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) of 1H-benzimidazole-5-sulfonic acid is a key player in proton transfer mechanisms, a process fundamental to its role in various applications, including as a proton conductor in fuel cell membranes. In the solid state, particularly in its hydrated forms, this compound exists as a zwitterion. ias.ac.in This is due to the transfer of a proton from the acidic sulfonic acid group to one of the basic nitrogen atoms of the imidazole (B134444) ring. ias.ac.in This intramolecular proton transfer is a well-established phenomenon when the difference in the acid dissociation constants (pKa) between the interacting groups is significant. ias.ac.in

Theoretical studies on similar sulfonic acid-containing systems, like Nafion®, suggest that proton transfer is not a simple, single-step event. rsc.org Instead, it involves a series of elementary reactions and the formation of various quasi-dynamic equilibria. rsc.org The sulfonic acid group can directly and indirectly mediate proton transfer through the formation of proton defects and transition states such as –SO₃⁻ and –SO₃H₂⁺. rsc.org The Grotthuss mechanism is often invoked to explain the high proton conductivity in such systems, where protons are transferred through a network of hydrogen bonds. nih.gov In the case of 2-phenyl-1H-benzimidazole-5-sulfonic acid, X-ray structural studies of its monohydrated and dihydrated crystalline forms have shown that the zwitterionic molecules are engaged in extensive hydrogen-bonded networks involving lattice water molecules. ias.ac.in These networks are crucial for facilitating proton conduction. ias.ac.in

The efficiency of proton transfer can be influenced by the level of hydration. For instance, the dihydrated form of 2-phenyl-1H-benzimidazole-5-sulfonic acid exhibits higher proton conductivity than the monohydrated form, which is attributed to its higher hydrophilicity and more extensive hydrogen bond network, favoring the Grotthuss mechanism. ias.ac.in

Electrophilic and Nucleophilic Substitution Reactions of the Benzimidazole (B57391) Core

The benzimidazole ring system is susceptible to both electrophilic and nucleophilic substitution reactions, although the reactivity of specific positions is influenced by the electronic nature of the constituent atoms and any existing substituents.

Common electrophilic substitution reactions for benzimidazoles include:

Nitration: Benzimidazoles can be nitrated, although the conditions need to be carefully controlled. chemicalbook.com

Alkylation: The N1 nitrogen can be readily alkylated with alkyl halides to form 1-alkylbenzimidazoles. chemicalbook.com

Sulfonation: While the subject compound already possesses a sulfonic acid group, further sulfonation or the initial sulfonation of a benzimidazole core is a known electrophilic aromatic substitution reaction. google.comaakash.ac.in The reaction typically involves heating with fuming sulfuric acid (H₂SO₄ + SO₃), where SO₃ acts as the electrophile. aakash.ac.in

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring by an electrophile to form a resonance-stabilized carbocation intermediate (a σ-complex or benzenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orgyoutube.com

Nucleophilic Substitution: Position 2 of the benzimidazole ring is particularly prone to nucleophilic substitution due to the π-deficient nature of the surrounding nitrogen atoms. chemicalbook.com This reactivity allows for the introduction of various functional groups at this position.

Photochemical Reactivity of this compound and Its Derivatives

This compound and its derivatives, particularly 2-phenyl-1H-benzimidazole-5-sulfonic acid (PBSA), are known for their photochemical activity, which is relevant to their use as UV filters in sunscreens. tandfonline.comatamanchemicals.com

Upon UV irradiation, these compounds can undergo photodegradation through several pathways. nih.gov Direct photolysis of PBSA involves desulfonation and cleavage of the benzimidazole ring. nih.gov These reactions are believed to be initiated by the excited triplet state ((³PBSA*) and a radical cation (PBSA•+). nih.gov Laser flash photolysis experiments have confirmed the involvement of the PBSA radical cation during direct photolysis. nih.gov

The photochemical behavior of PBSA is also influenced by the surrounding environment. In the presence of photosensitizers like nitrate, indirect photolysis can occur, which is primarily mediated by hydroxyl radicals (HO•). nih.gov This indirect pathway leads to different products, including hydroxylated derivatives of PBSA and 2-phenyl-1H-benzimidazole, as well as ring-opened intermediates. nih.gov

Furthermore, UV irradiation of PBSA can generate reactive oxygen species (ROS), including singlet oxygen (¹O₂) and hydroxyl radicals. nih.gov The formation of these species is linked to the excited triplet state of the molecule. nih.gov Studies have shown that both PBSA and its parent compound, 2-phenylbenzimidazole (B57529) (PBI), exhibit both oxidizing and reducing properties in their excited state. nih.gov This dual reactivity can lead to the generation of various free radicals, which may have implications for their biological effects. nih.gov

The quantum yield for the direct photolysis of PBSA in a pH 6.8 buffer solution has been determined to be 2.70 × 10⁻⁴. nih.gov The rate of direct photolysis is influenced by pH, with both acidic and basic conditions facilitating the process. nih.gov

Elucidation of Reaction Intermediates and Transition States in Synthetic Pathways

The synthesis of this compound and its derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. chemicalbook.com For instance, 2-phenyl-1H-benzimidazole-5-sulfonic acid can be synthesized by reacting 3,4-diaminobenzenesulfonic acid with benzaldehyde (B42025). google.com

In one patented process, the reaction is carried out in an aqueous solution in the presence of sulfurous acid (or a source of SO₂). google.com The sulfite (B76179) in this reaction serves a dual purpose: it converts the benzaldehyde into a water-soluble adduct, allowing the reaction to proceed in a homogeneous medium, and it acts as an oxidizing agent for the initially formed 2-phenylbenzimidazoline-5-sulfonic acid intermediate. google.com This intermediate is then oxidized to the final product, 2-phenyl-1H-benzimidazole-5-sulfonic acid. google.com

Theoretical studies using density functional theory (DFT) and transition state theory have been employed to investigate proton transfer pathways in related poly(benzimidazole) systems. nih.gov These studies help in understanding the energy barriers and the nature of transition states in these processes. nih.gov For example, in acid-doped poly(benzimidazole) membranes, proton transfer is understood to occur via the Grotthuss mechanism, involving the formation of hydrogen bonds between protonated and non-protonated imino nitrogen groups. nih.gov

The table below summarizes some of the key intermediates and transition states involved in the reactions of this compound and related compounds.

| Reaction Type | Intermediates/Transition States | Description |

| Proton Transfer | Zwitterion, –SO₃⁻, –SO₃H₂⁺ | Intramolecular proton transfer from the sulfonic acid group to an imidazole nitrogen leads to a zwitterionic form. –SO₃⁻ and –SO₃H₂⁺ are proposed transition states in mediated proton transfer. ias.ac.inrsc.org |

| Electrophilic Substitution | σ-complex (Benzenium ion) | A resonance-stabilized carbocation formed by the attack of an electrophile on the benzimidazole ring. libretexts.org |

| Photochemical Reaction | Excited triplet state ((³PBSA*), Radical cation (PBSA•+) | These species are formed upon UV irradiation and initiate direct photolysis pathways like desulfonation and ring cleavage. nih.gov |

| Synthesis | 2-Phenylbenzimidazoline-5-sulfonic acid | An intermediate formed in the synthesis of 2-phenyl-1H-benzimidazole-5-sulfonic acid from 3,4-diaminobenzenesulfonic acid and benzaldehyde, which is subsequently oxidized. google.com |

Advanced Spectroscopic and Analytical Methodologies for 1h Benzimidazole 5 Sulfonic Acid Research

Comprehensive Structural Elucidation using High-Resolution NMR Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1H-Benzimidazole-5-sulfonic acid. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework by mapping the chemical environment of each nucleus.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons on the benzimidazole (B57391) ring provide definitive evidence of the substitution pattern. The sulfonic acid group (-SO₃H) is strongly electron-withdrawing, which significantly influences the chemical shifts of the aromatic protons. Protons ortho and para to this group are deshielded and resonate at a lower field (higher ppm) compared to those in unsubstituted benzimidazole.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. The carbon atom directly attached to the sulfonic acid group (C5) is significantly downfield, as are other carbons in the aromatic system, due to the electronic effects of the substituents. Data from various benzimidazole derivatives can be used to predict the spectral characteristics of this compound. ias.ac.inrsc.orgresearchgate.netresearchgate.netbeilstein-journals.org

Predicted NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | H-2 | ~8.3 | Singlet (s) | Proton on the imidazole (B134444) ring. |

| ¹H | H-4 | ~8.2 | Doublet (d) | Deshielded by the adjacent sulfonic acid group. |

| ¹H | H-6 | ~7.8 | Doublet of doublets (dd) | Influenced by adjacent protons. |

| ¹H | H-7 | ~7.9 | Doublet (d) | Aromatic proton. |

| ¹H | N-H | ~12.5 | Broad singlet (br s) | Imidazole N-H proton, often exchanges with solvent. |

| ¹³C | C-2 | ~141 | Imidazole carbon. | |

| ¹³C | C-4 | ~118 | Aromatic carbon. | |

| ¹³C | C-5 | ~140 | Carbon attached to the sulfonic acid group. | |

| ¹³C | C-6 | ~125 | Aromatic carbon. | |

| ¹³C | C-7 | ~115 | Aromatic carbon. | |

| ¹³C | C-3a (bridgehead) | ~142 | Fused ring carbon. | |

| ¹³C | C-7a (bridgehead) | ~135 | Fused ring carbon. |

Note: Predicted values are based on data from benzimidazole and substituted derivatives and may vary based on solvent and experimental conditions.

Mass Spectrometry Techniques (ESI-MS) for Molecular Characterization

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique vital for determining the molecular weight and confirming the elemental composition of this compound. rsc.orgnih.gov This method is particularly suitable for polar and thermally labile compounds.

In positive-ion mode, the molecule is typically observed as the protonated molecular ion [M+H]⁺. In negative-ion mode, it is observed as the deprotonated molecular ion [M-H]⁻. High-resolution mass spectrometry (HRMS) can provide the exact mass of these ions, allowing for the calculation of the elemental formula with high confidence. rsc.org The calculated molecular weight of this compound (C₇H₆N₂O₃S) is 198.20 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information. A common fragmentation pathway for this compound involves the loss of the sulfonic acid group (SO₃), resulting in a characteristic fragment ion.

Expected Ions in ESI-MS Analysis of this compound

| Ion | Formula | Calculated m/z | Ionization Mode | Notes |

| [M+H]⁺ | [C₇H₇N₂O₃S]⁺ | 199.0172 | Positive | Protonated molecular ion. |

| [M-H]⁻ | [C₇H₅N₂O₃S]⁻ | 197.0029 | Negative | Deprotonated molecular ion. |

| [M-SO₃+H]⁺ | [C₇H₇N₂]⁺ | 119.0604 | Positive | Fragment ion after loss of SO₃. |

| [M-SO₃]⁻ | [C₇H₅N₂]⁻ | 117.0458 | Negative | Fragment ion after loss of SO₃. |

Note: m/z values are for the most abundant isotopes.

Spectrophotometric Analysis: UV-Vis for Electronic Transitions and Molar Absorptivity

UV-Visible (UV-Vis) spectrophotometry is used to study the electronic transitions within the this compound molecule. The benzimidazole ring system contains conjugated π-electrons, which absorb UV radiation, leading to characteristic absorption bands. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from this analysis.

For benzimidazole derivatives, the absorption spectra are influenced by the substituents on the ring and the pH of the solution. nih.gov The closely related compound 2-phenyl-1H-benzimidazole-5-sulfonic acid is a known UVB filter with a maximum absorption at approximately 302 nm. tandfonline.comresearchgate.net this compound is expected to have a similar absorption profile in the UVB region, attributed to π→π* transitions within the aromatic system. The molar absorptivity is a measure of how strongly the compound absorbs light at a given wavelength and can be determined using the Beer-Lambert law.

UV-Vis Spectroscopic Data for Benzimidazole Derivatives

| Compound | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent/Conditions |

| 2-phenyl-1H-benzimidazole-5-sulfonic acid | 302 | Not specified | Not specified |

| Mebendazole | Not specified | 8437.2 | Not specified |

| 1H-Benzimidazole | ~243, ~274, ~281 | Not specified | Not specified |

Note: Data for related compounds is provided for context. tandfonline.comresearchgate.netnist.gov

Chromatographic Techniques (HPLC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental for separating this compound from impurities and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) provides high-resolution separation, making it ideal for purity assessment and quantification. For polar compounds like this compound, reversed-phase HPLC is typically used. sielc.comptfarm.plnih.gov A C8 or C18 stationary phase is common, with a mobile phase consisting of a mixture of water (often buffered and containing an acid like phosphoric or formic acid) and an organic modifier such as acetonitrile (B52724) or methanol. sielc.comnih.gov Detection is usually achieved with a UV detector set at one of the compound's absorption maxima. ptfarm.plnih.gov

Thin-Layer Chromatography (TLC) is a rapid, cost-effective technique used for qualitative analysis and for monitoring reaction progress. nih.govijcrt.org A silica (B1680970) gel plate serves as the stationary phase, and a solvent system, such as a mixture of ethyl acetate (B1210297) and hexane, acts as the mobile phase. nih.gov The separated spots are visualized under UV light. nih.gov The retention factor (Rf) value is characteristic of the compound in a specific solvent system.

Typical Chromatographic Conditions for Benzimidazole Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Detection | Application |

| HPLC | Reversed-Phase (C8, C18) | Acetonitrile/Water with acid (e.g., H₃PO₄) | UV (e.g., 254 nm or 288 nm) | Purity assessment, Quantification |

| TLC | Silica Gel 60 F254 | Ethyl Acetate/Hexane mixtures | UV Light (254 nm) | Reaction monitoring, Qualitative identification |

Note: Conditions are based on methods for related benzimidazole derivatives. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to its distinct structural features.

The sulfonic acid group gives rise to strong and characteristic absorption bands. The S=O asymmetric and symmetric stretching vibrations are prominent in the spectrum. asianpubs.orgnih.gov The O-H stretch of the sulfonic acid group is typically broad. The benzimidazole core contributes bands from N-H stretching (often broad), C-H stretching in the aromatic region, and C=N and C=C stretching vibrations within the fused ring system. rsc.orgresearchgate.net The C-S stretching vibration can also be observed. asianpubs.org Due to potential hydration, IR spectra of sulfonic acids may resemble their salt forms. rsc.org

Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3500 (broad) | N-H Stretch | Imidazole |

| 3000-3100 | Aromatic C-H Stretch | Benzene (B151609) Ring |

| 2500-3000 (broad) | O-H Stretch | Sulfonic Acid |

| 1600-1630 | C=N Stretch | Imidazole Ring |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1150-1250 | S=O Asymmetric Stretch | Sulfonic Acid |

| 1030-1080 | S=O Symmetric Stretch | Sulfonic Acid |

| 700-800 | C-S Stretch |

Note: Positions are approximate and based on data for benzimidazoles and sulfonic acids. rsc.orgasianpubs.orgias.ac.in

Advanced Analytical Method Development for this compound Quantification in Complex Matrices

Quantifying trace levels of this compound in complex matrices, such as environmental water, soil, or biological fluids, requires highly sensitive and selective analytical methods. The development of such methods typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govulpgc.es

The first critical step is sample preparation , which aims to extract the analyte from the matrix and remove interfering substances. Solid-Phase Extraction (SPE) is a common technique for this purpose, using a sorbent that retains the analyte, which is then eluted with a small volume of solvent.

The second step is chromatographic separation , usually performed with reversed-phase HPLC, as described in section 5.4. This separates the target analyte from other compounds that may have been co-extracted.

The final step is detection and quantification using tandem mass spectrometry (MS/MS). In this technique, the molecular ion of the analyte is selected in the first mass analyzer, fragmented, and then one or more specific fragment ions are monitored in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for accurate quantification even at very low concentrations (ng/L or ng/g levels). nih.gov

Method validation is essential and includes assessing linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ) to ensure the reliability of the results. nih.gov The development of such robust methods is crucial for environmental monitoring and pharmacokinetic studies involving this compound.

Antioxidant Chemistry and Radical Scavenging Investigations

In response to the skin damage caused by UV-induced reactive oxygen species, a modern trend in photoprotection research is the development of multifunctional compounds that possess both UV filtering and antioxidant properties. mdpi.comresearchgate.net The benzimidazole scaffold has proven to be an excellent platform for designing such molecules. mdpi.com

The foundational compound, 2-phenyl-1H-benzimidazole-5-sulfonic acid, is noted for its lack of intrinsic antioxidant activity. tandfonline.com This characteristic makes it an ideal lead compound for modifications aimed at introducing radical scavenging capabilities. The most successful strategy has been the introduction of one or more hydroxyl (-OH) groups to the phenyl ring at the C-2 position. mdpi.comtandfonline.com

These hydroxylated derivatives function as antioxidants through mechanisms typical of phenolic compounds. mdpi.com The core mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl group to a highly reactive free radical (e.g., a peroxyl radical). mdpi.com This process neutralizes the radical, thereby terminating the oxidative chain reaction that can lead to cellular damage. mdpi.com

The antioxidant efficacy of these derivatives is scientifically evaluated using various in vitro assays. Common methods include measuring the scavenging of stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide anions, as well as determining the inhibition of lipid peroxidation in biological membranes. tandfonline.comnih.gov Studies have consistently shown that hydroxy-phenyl-1H-benzimidazole derivatives exhibit significantly greater antioxidant and radical scavenging efficacy than the parent PBSA compound. mdpi.comtandfonline.com

| Parent Compound | Modification Strategy | Resulting Activity | Mechanism of Action |

|---|---|---|---|

| 2-phenyl-1H-benzimidazole-5-sulfonic acid (PBSA) | Introduction of hydroxyl groups onto the C-2 phenyl ring | Potent antioxidant and radical scavenging capabilities mdpi.comtandfonline.com | Hydrogen atom transfer from the new phenolic hydroxyl group to neutralize free radicals mdpi.com |

In Vitro Assessment of Antioxidant Capacity (e.g., DPPH, FRAP Assays)

The antioxidant potential of benzimidazole derivatives, including those with sulfonic acid groups, has been evaluated using various in vitro assays. The most common methods employed are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. These tests help to quantify the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals.

In the DPPH assay, the antioxidant compound reduces the stable DPPH radical, a colored radical that absorbs at 517 nm, to its non-radical form, leading to a decrease in absorbance. The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Research into a series of 2-arylbenzimidazole derivatives has shown varied antioxidant profiles when tested with DPPH and FRAP assays. unife.it For instance, studies on different benzimidazole compounds have demonstrated a range of DPPH radical scavenging activities. While some derivatives show significant inhibition percentages, others exhibit weaker activity. researchgate.netresearchgate.net For example, in one study, 2-arylbenzimidazole-5-sulfonic acid derivatives were synthesized and tested, revealing that their antioxidant capacity is highly dependent on other substituents on the molecule. unife.it

Interactive Table: DPPH Radical Scavenging Activity of Selected Benzimidazole Derivatives

| Compound | Substituent at Position 2 | Substituent at Position 5 | DPPH Scavenging Activity (IC50 in µM) | Reference |

|---|---|---|---|---|

| Compound A | p-tolyl | -H | 773 | researchgate.net |

| Compound B | 4-methoxyphenyl | -H | 800 | researchgate.net |

| Compound C | phenol | -H | 1974 | researchgate.net |

Research on Inhibition of Reactive Oxygen Species Generation

While some benzimidazole derivatives are explored for their antioxidant properties, research on 2-phenyl-1H-benzimidazole-5-sulfonic acid (PBSA), a well-known derivative, reveals a more complex photochemical behavior. Instead of inhibiting reactive oxygen species (ROS), PBSA has been shown to generate them upon exposure to ultraviolet (UV) radiation. researchgate.netchemsrc.com

Studies have demonstrated that UV irradiation of PBSA can lead to the formation of various ROS, including singlet oxygen and free radicals. researchgate.net This photosensitizing activity means that the molecule, after absorbing UV light, can transfer energy to molecular oxygen, creating highly reactive singlet oxygen, or participate in electron transfer reactions to produce other radicals. This process can potentially lead to photodamage to cellular components like DNA, proteins, and lipids. pharmacompass.comnih.gov The generation of ROS is a key aspect of its mechanism as a sunscreen agent, but it also highlights potential phototoxic effects. nih.gov Research using techniques like laser flash photolysis has confirmed the involvement of radical cations during the direct photolysis of PBSA. nih.gov

Correlations between Molecular Structure and Antioxidant Potency

The relationship between the molecular structure of benzimidazole derivatives and their antioxidant activity has been a subject of significant research. These studies aim to identify the key structural features that enhance or diminish antioxidant potency.

A critical factor influencing antioxidant capacity is the substitution pattern on the benzimidazole scaffold, particularly on the phenyl ring at the 2-position. unife.it

Hydroxy Groups: A direct correlation has been observed between the number and position of hydroxyl (-OH) groups on the 2-aryl substituent and antioxidant activity. An increase in the number of hydroxyl groups generally leads to higher antioxidant capacity. unife.it For example, derivatives with two or three hydroxyl groups on the phenyl ring are among the most potent compounds in their respective series. unife.it

Electron-Donating Groups: The presence of other electron-donating groups, such as a diethylamino group, can also increase antioxidant activity. unife.it

Electron-Withdrawing Groups: Conversely, the introduction of electron-withdrawing groups like halogens (e.g., Cl, Br) or the sulfonic acid group (-SO₃H) at the 5-position has been shown to result in poor or no antioxidant properties in some series of derivatives. nih.govmdpi.com

These findings suggest that the antioxidant mechanism for many of these compounds involves hydrogen atom transfer (HAT) from the phenolic hydroxyl groups, a process that is disfavored by the presence of electron-withdrawing groups on the benzimidazole ring system. researchgate.net

Catalysis Research: Design and Performance of this compound-Based Catalysts

This compound as a Brønsted Acidic Ionic Liquid Catalyst

The sulfonic acid group is a strong Brønsted acid, and incorporating this functionality into larger molecules can create effective acid catalysts. Ionic liquids (ILs) are salts with low melting points that are increasingly used as catalysts and solvents in green chemistry. Brønsted acidic ionic liquids combine the properties of ILs with the catalytic activity of a Brønsted acid.

While this compound itself is not an ionic liquid, its core structure is used to design them. Catalysts have been synthesized where a benzimidazolium cation is functionalized with an alkyl sulfonic acid group. rsc.org These benzimidazolium-based ionic liquids act as efficient and reusable Brønsted acid catalysts for various organic reactions. rsc.org The acidic proton on the sulfonic acid group facilitates reactions by protonating substrates, thereby activating them for subsequent chemical transformations. This approach combines the high activity of conventional liquid acids with the low volatility and ease of separation associated with solid catalysts. nih.gov

Heterogeneous Catalysis Utilizing Sulfonic Acid Functionalized Supports (e.g., Silica, Carbon)

To overcome issues of catalyst separation and recycling, the sulfonic acid functional group can be anchored to solid supports, creating a heterogeneous catalyst. Materials like silica, carbon, and magnetic nanoparticles are commonly used as supports.

Sulfonic Acid Functionalized Silica: Mesoporous silica functionalized with sulfonic acid groups (MSN-SO₃H) has been developed as a highly sustainable and recyclable heterogeneous catalyst for reactions such as Friedel-Crafts alkylation. nih.gov The high surface area and porous nature of the silica support allow for efficient interaction between the acidic sites and the reactants.

Sulfonic Acid Functionalized Carbon: Activated carbon derived from natural sources, such as tea leaves, has been functionalized with sulfonic acid groups. bohrium.com This material serves as an effective and green heterogeneous catalyst for the synthesis of 2-substituted benzimidazoles and benzothiazoles. bohrium.com The catalyst can be easily recovered and reused for multiple cycles without a significant loss of activity. bohrium.com

Sulfonic Acid Functionalized Magnetic Nanoparticles: To further simplify catalyst recovery, sulfonic acid groups have been immobilized on silica-coated magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-S-Bu-SO₃H). tandfonline.com These catalysts can be efficiently separated from the reaction mixture using an external magnet and have shown excellent activity in the synthesis of benzothiazole derivatives. tandfonline.com

Interactive Table: Performance of Sulfonic Acid Functionalized Heterogeneous Catalysts

| Catalyst System | Support Material | Target Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| -SO₃H on Activated Carbon | Tea Leaf Carbon | Synthesis of 2-substituted benzimidazoles | Green, reusable, superior to clay-based catalysts | bohrium.com |

| MSN-SO₃H | Mesoporous Silica | Friedel–Crafts Alkylation | Highly sustainable, recyclable for 8 cycles | nih.gov |

| Fe₃O₄@SiO₂-S-Bu-SO₃H | Magnetic Nanoparticles | Synthesis of benzothiazoles | Easy magnetic separation, high yield, short reaction times | tandfonline.com |

Mechanistic Insights into Catalytic Reactions Facilitated by this compound Systems

The catalytic activity of systems based on this compound stems from the strong proton-donating ability (Brønsted acidity) of the sulfonic acid (-SO₃H) group.

In homogeneous catalysis using Brønsted acidic ionic liquids, the reaction mechanism typically involves the protonation of a reactant by the sulfonic acid group. For example, in the synthesis of substituted imidazoles or in esterification reactions, the catalyst protonates a carbonyl oxygen or an alcohol, making it more electrophilic and susceptible to nucleophilic attack. nih.govsurrey.ac.uk This activation lowers the energy barrier for the reaction to proceed.

In heterogeneous catalysis, the mechanism is similar but occurs on the surface of the solid support. The sulfonic acid groups anchored to silica or carbon act as solid acid sites. Reactant molecules adsorb onto the catalyst surface and interact with these acidic sites. For instance, in the synthesis of 2-substituted benzimidazoles from an o-phenylenediamine (B120857) and an aldehyde, the aldehyde is protonated by a surface -SO₃H group. This protonation activates the aldehyde's carbonyl carbon for nucleophilic attack by the amino group of the o-phenylenediamine, initiating the cyclocondensation reaction. bohrium.com The catalyst provides a localized acidic environment for the reaction to occur efficiently.

Theoretical and Computational Chemistry Studies of 1h Benzimidazole 5 Sulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations, predominantly using Density Functional Theory (DFT), are a cornerstone for elucidating the molecular geometry, electronic landscape, and spectroscopic signatures of benzimidazole (B57391) derivatives. nih.govdoaj.org Methods like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. nih.govresearchgate.netdergipark.org.tr

These calculations provide optimized molecular geometries, confirming bond lengths and angles that are in good agreement with experimental data where available. nih.gov A key aspect of the electronic structure is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net For instance, a smaller energy gap suggests higher reactivity. researchgate.net In studies of various benzimidazole derivatives, this gap has been calculated to understand their electronic behavior and potential as, for example, antioxidant agents. researchgate.net

Furthermore, DFT calculations are instrumental in predicting spectroscopic properties. Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions, helping to assign bands observed in UV-Visible spectra. researchgate.net The vibrational frequencies calculated through DFT can be correlated with experimental FT-IR spectra, aiding in the assignment of vibrational modes such as O-H, C-H, S=O, and C=N stretching. scielo.br Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method allows for the computation of NMR chemical shifts (¹H and ¹³C), which show strong correlation with experimental spectra, confirming molecular structures. researchgate.netscielo.br

Table 1: Representative Calculated Electronic Properties of Benzimidazole Derivatives using DFT

| Compound/System | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Benzimidazole-thiadiazole derivative (7b) | B3LYP/6-311G(d,p) | -6.045 | -3.887 | 2.158 |

| Benzimidazole-2-carboxylic acid monohydrate | B3LYP/6-311++G(d,p) | -6.912 | -2.149 | 4.763 |

This table presents illustrative data from computational studies on various benzimidazole derivatives to show the type of information generated through quantum chemical calculations. researchgate.netindexcopernicus.com

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling is a powerful tool for investigating the reactivity of 1H-Benzimidazole-5-sulfonic acid derivatives and predicting their reaction pathways. Studies on the widely used UVB sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid (PBSA) have demonstrated that upon UV irradiation, it can generate reactive oxygen species (ROS), which may lead to DNA damage. atamanchemicals.comnih.gov

Theoretical models help to elucidate the mechanisms of such photoreactions. For example, the photodegradation of PBSA is believed to proceed through pathways involving its excited triplet state. nih.gov Computational studies can map the potential energy surfaces for proposed reaction coordinates, such as desulfonation and cleavage of the benzimidazole ring, which are identified as key degradation pathways. nih.gov

Kinetic models, often developed in conjunction with experimental data, can predict the degradation rates under various conditions. In the context of advanced oxidation processes like UV/chlorination for water treatment, kinetic modeling has been used to determine the second-order rate constants between radicals (such as •OH and •Cl) and PBSA. nih.gov These models confirmed that hydroxyl and chlorine radicals are the primary contributors to its degradation. nih.gov Such computational approaches are vital for assessing the environmental fate and transformation of these compounds.

Simulations of Intermolecular Interactions and Self-Assembly Phenomena

The structure of this compound, featuring both acidic (sulfonic acid) and basic (imidazole) moieties, predisposes it to strong intermolecular interactions, primarily hydrogen bonding. These interactions govern its crystal packing and self-assembly behavior in solution. Computational simulations, including molecular dynamics (MD), are employed to study these phenomena at an atomic level. nih.gov

In the solid state, benzimidazole derivatives are known to form extensive hydrogen-bonded networks. The sulfonic acid group is a potent hydrogen bond donor, while the sulfonate oxygens and the imidazole (B134444) nitrogens act as acceptors. This often leads to the formation of a zwitterionic state where the sulfonic acid proton is transferred to an imidazole nitrogen, creating charged imidazolium and sulfonate groups that facilitate strong electrostatic interactions and hydrogen bonding.

While large-scale MD simulations specifically on this compound are not widely reported, the principles of self-assembly observed in related systems are applicable. Coarse-grained (CG) MD simulations, which simplify molecular representations to study larger systems over longer timescales, are used to investigate the self-assembly of peptides and other bio-inspired molecules into complex structures like micelles or fibers. nih.gov Given its amphiphilic nature (a polar head group in the zwitterionic form and a less polar benzimidazole body), it is plausible that this compound could exhibit self-assembly in solution, a hypothesis that could be explored through such simulation techniques.

Prediction of Acidity and Proton Transfer Behavior

The prediction of acid dissociation constants (pKa) and the study of proton transfer are central to understanding the chemical behavior of this compound in solution. The molecule contains two key ionizable sites: the highly acidic sulfonic acid group and the basic imidazole ring. Computational methods can accurately predict the pKa values of these functional groups. acs.org

A crucial characteristic of this compound is the intramolecular proton transfer from the sulfonic acid group to one of the imidazole nitrogen atoms. This transfer is highly favorable due to the large difference in acidity between the sulfonic acid (pKa typically < 0) and the protonated imidazole (pKa around 5-6). This results in the molecule existing predominantly in a zwitterionic form in the solid state and in aqueous solutions over a wide pH range.

Computational studies on related benzimidazole systems have provided deep insights into proton transfer mechanisms. nih.govrsc.org These studies model the potential energy surface for proton movement, often revealing the energetic barriers for the transfer. In systems with extended hydrogen-bonded networks, such as those possible with poly(benzimidazole), protons can be transferred over significant distances via a Grotthuss-type mechanism. nih.govrsc.org Furthermore, the coupling of electron and proton transfer (Proton-Coupled Electron Transfer, PCET) has been investigated in bio-inspired benzimidazole-phenol derivatives, demonstrating the non-innocent role of the benzimidazole bridge in mediating these fundamental redox processes. rsc.org

Table 2: Predicted and Experimental Acidity Constants for Related Compounds

| Compound | Functional Group | Predicted pKa | Experimental pKa |

|---|---|---|---|

| 2-Phenyl-1H-benzimidazole-5-sulfonic acid | Sulfonic Acid | -0.87 ± 0.40 | Very Low |

| Protonated Poly(benzimidazole) Site 1 | Imide | - | 3.27 (log Ka) |

This table includes a predicted pKa value for a derivative and experimental data for a related polymer to illustrate the acidic and basic nature of the core structures. atamanchemicals.comnih.govchemicalbook.com

Structure-Property Relationship Predictions through Computational Methods

Computational methods are invaluable for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These models correlate specific structural features of a molecule with its chemical or biological properties, guiding the design of new compounds with desired characteristics.